

Ethylvanillin acetate chemical structure and properties

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Compound of Interest

Compound Name: Ethylvanillin acetate

Cat. No.: B1585166

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An In-depth Technical Guide to Ethylvanillin Acetate

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and safety information for **ethylvanillin acetate**, a significant compound in the flavor and fragrance industry. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

Ethylvanillin acetate, systematically known as 4-acetoxy-3-ethoxybenzaldehyde, is the acetate ester of ethylvanillin. The core structure consists of a benzene ring substituted with an aldehyde group, an ethoxy group, and an acetoxy group.

Table 1: Chemical Identification

Identifier	Value	Source(s)
IUPAC Name	4-acetoxy-3-ethoxybenzaldehyde	[1]
CAS Number	72207-94-4	[2][3][4]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[2][4][5]
Molecular Weight	208.21 g/mol	[2][4][5]
SMILES String	O=CC1=CC=C(OC(C)=O)C(OC)=C1	[4][5]
Alternate SMILES	CCOC1C(OC(=O)C)ccc(C=O)c1	[3]

Physicochemical Properties

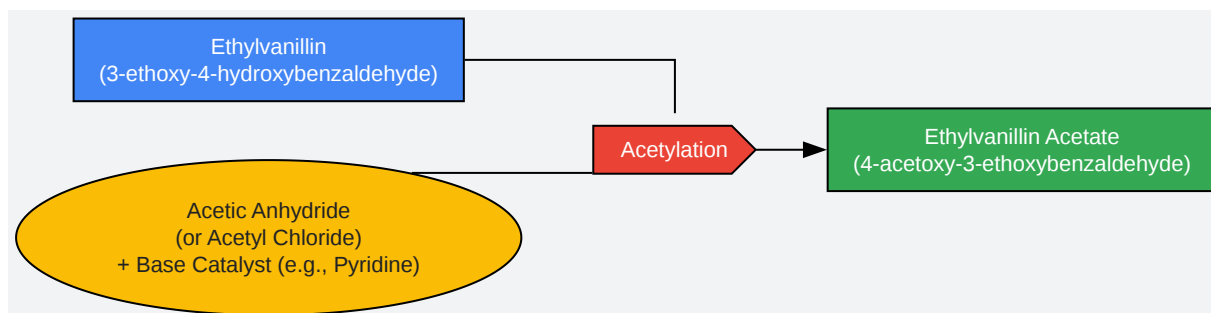
Ethylvanillin acetate is a white to light yellow solid at room temperature.[4] It is known for its characteristic vanilla-like aroma.[1] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of **Ethylvanillin Acetate**

Property	Value	Source(s)
Appearance	White to light yellow solid/powder	[4]
Boiling Point	303.00 to 305.00 °C @ 760.00 mm Hg	[1]
Flash Point	269.00 °F (131.67 °C) (TCC)	[1]
Vapor Pressure	0.001000 mmHg @ 25.00 °C (estimated)	[1]
Solubility	In Vitro: Soluble in DMSO (\geq 250 mg/mL)[4], alcohol.[1] Water: 986.4 mg/L @ 25 °C (estimated).[1]	[1][4][6]
Purity	99.65% - 99.7%	[3][5]

Synthesis and Logic Pathway

Ethylvanillin acetate is synthesized from its precursor, ethylvanillin, through an acetylation reaction. This process involves the esterification of the phenolic hydroxyl group of ethylvanillin with an acetylating agent.



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Caption: Synthesis pathway of **Ethylvanillin Acetate** from Ethylvanillin.

Experimental Protocols

Detailed experimental protocols for the characterization of **ethylvanillin acetate** are not extensively published in public literature. However, standard methodologies for determining key physicochemical properties and synthesis are described below.

This protocol describes a general method for the acetylation of ethylvanillin.

- **Dissolution:** Dissolve ethylvanillin in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).
- **Addition of Acetylating Agent:** Slowly add a molar excess of acetic anhydride or acetyl chloride to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.
- **Reaction Monitoring:** Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.
- **Work-up:** Once the reaction is complete, quench the reaction by adding water or a dilute acid.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
- **Final Purification:** Purify the crude **ethylvanillin acetate** by recrystallization or column chromatography to yield the final product.
- **Melting Point:** Determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

- **Boiling Point:** Measured using distillation at atmospheric pressure. For small quantities, micro-boiling point determination methods can be employed.
- **Solubility:** Assessed by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined. For compounds like **ethylvanillin acetate**, solubility in various organic solvents and water is typically evaluated.

Safety and Hazard Information

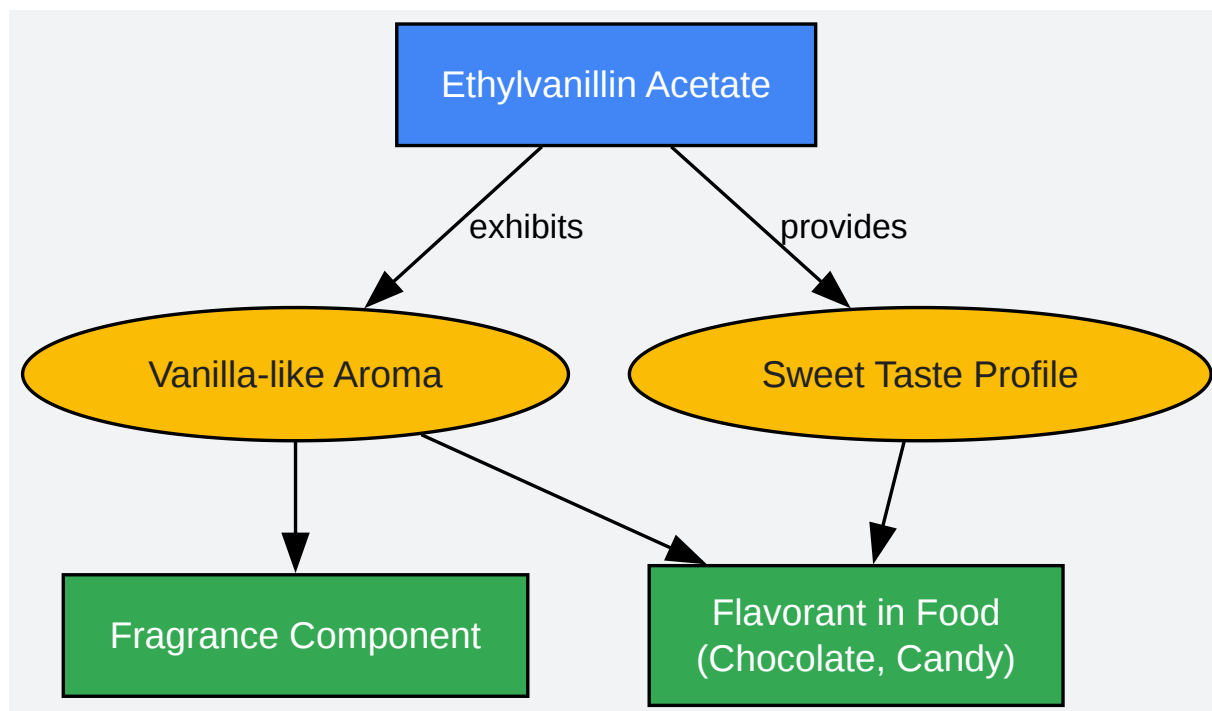
Ethylvanillin acetate is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source(s)
Pictogram	Warning	[2]	
Hazard Statements	H302	Harmful if swallowed.	[2]
H317	May cause an allergic skin reaction.	[2]	
H319	Causes serious eye irritation.	[2][7]	
H402	Harmful to aquatic life.	[7]	
Precautionary Statements	P264	Wash skin thoroughly after handling.	[7]
P273	Avoid release to the environment.	[7]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[2][7]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2][7]	
P337+P313	If eye irritation persists: Get medical advice/attention.	[7]	
P501	Dispose of contents/container to an approved waste disposal plant.	[7]	

Applications

The primary application of **ethylvanillin acetate** is as a flavorant in the food industry, particularly in chocolate and candy.[4][5][8] Its vanilla-like scent also makes it a valuable component in the fragrance industry. It is the acetate form of ethylvanillin and is used to impart a sweet, creamy, and vanilla-like flavor profile to various products.[4][5][8]



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Caption: Key properties and applications of **Ethylvanillin Acetate**.

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